molecular formula C17H18N2O4S B5831005 N-({[3-(hydroxymethyl)phenyl]amino}carbonothioyl)-2-(4-methoxyphenoxy)acetamide

N-({[3-(hydroxymethyl)phenyl]amino}carbonothioyl)-2-(4-methoxyphenoxy)acetamide

Cat. No. B5831005
M. Wt: 346.4 g/mol
InChI Key: UZROFFPSHRTOKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-({[3-(hydroxymethyl)phenyl]amino}carbonothioyl)-2-(4-methoxyphenoxy)acetamide, commonly known as HMPC, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is known for its unique chemical structure and has been shown to have a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of HMPC is not fully understood, but it is believed to act as a nucleophile, reacting with electrophilic species such as ROS. This reaction leads to the formation of a fluorescent product, which can be detected using various methods.
Biochemical and Physiological Effects:
HMPC has been shown to have a range of biochemical and physiological effects. One study found that HMPC can protect cells from oxidative stress by scavenging ROS. Another study found that HMPC can inhibit the activity of a key enzyme involved in the progression of cancer. These findings suggest that HMPC may have potential therapeutic applications in the future.

Advantages and Limitations for Lab Experiments

One advantage of using HMPC in lab experiments is its high selectivity for ROS. This makes it a valuable tool for studying oxidative stress in cells and tissues. However, one limitation of HMPC is its potential toxicity at high concentrations. Careful dosing and monitoring is required to ensure that HMPC does not cause harm to cells or organisms.

Future Directions

There are several future directions for research on HMPC. One area of interest is the development of new synthesis methods to increase yield and purity of the compound. Another area of interest is the development of new applications for HMPC in scientific research, such as its use as a therapeutic agent for the treatment of cancer or other diseases. Additionally, further studies are needed to fully understand the mechanism of action of HMPC and its potential toxicity in cells and organisms.

Synthesis Methods

The synthesis of HMPC involves several steps, including the reaction of 3-(hydroxymethyl)phenylamine with carbon disulfide to form the corresponding dithiocarbamate salt. This salt is then reacted with 4-methoxyphenol in the presence of a base to form the final product, HMPC. This synthesis method has been optimized over the years to increase yield and purity of the compound.

Scientific Research Applications

HMPC has been extensively studied for its potential use in scientific research. One area of interest is its potential use as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. HMPC has been shown to selectively react with ROS, producing a fluorescent signal that can be detected using microscopy or flow cytometry. This makes HMPC a valuable tool for studying oxidative stress in cells and tissues.

properties

IUPAC Name

N-[[3-(hydroxymethyl)phenyl]carbamothioyl]-2-(4-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c1-22-14-5-7-15(8-6-14)23-11-16(21)19-17(24)18-13-4-2-3-12(9-13)10-20/h2-9,20H,10-11H2,1H3,(H2,18,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZROFFPSHRTOKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC(=S)NC2=CC=CC(=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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